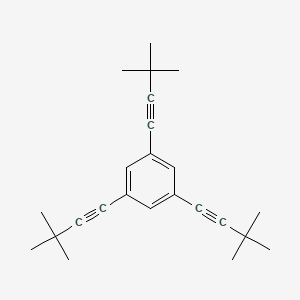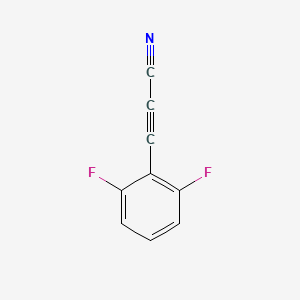![molecular formula C19H27NO B14200339 Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- CAS No. 835654-24-5](/img/structure/B14200339.png)
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- is a complex organic compound with the molecular formula C19H27NO. It features a morpholine ring substituted with a phenylethynyl group and a propylbutyl chain. This compound is notable for its unique structural properties, which include multiple bonds, aromatic rings, and a tertiary amine group .
Méthodes De Préparation
The synthesis of morpholine derivatives, including Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-, typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common synthetic route includes coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides to form substituted morpholines through a sequence of reactions . Industrial production methods often employ transition metal catalysis to achieve high yields and stereoselectivity.
Analyse Des Réactions Chimiques
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Applications De Recherche Scientifique
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group can interact with receptors or enzymes, modulating their activity. The phenylethynyl group may also play a role in binding to specific sites on proteins or other biomolecules .
Comparaison Avec Des Composés Similaires
Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- can be compared to other morpholine derivatives, such as:
- 4-[1-(phenylethynyl)cyclohexyl]morpholine
- 4-[1-(phenylethynyl)cyclopentyl]morpholine These compounds share similar structural features but differ in their specific substituents and ring structures. The unique combination of the phenylethynyl group and the propylbutyl chain in Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]- distinguishes it from other derivatives, potentially leading to different chemical and biological properties .
Propriétés
Numéro CAS |
835654-24-5 |
|---|---|
Formule moléculaire |
C19H27NO |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-[4-(2-phenylethynyl)heptan-4-yl]morpholine |
InChI |
InChI=1S/C19H27NO/c1-3-11-19(12-4-2,20-14-16-21-17-15-20)13-10-18-8-6-5-7-9-18/h5-9H,3-4,11-12,14-17H2,1-2H3 |
Clé InChI |
VLQQEAHUIYKBHX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)(C#CC1=CC=CC=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)

![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)


![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)



